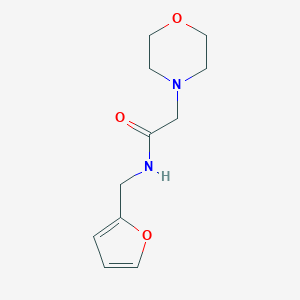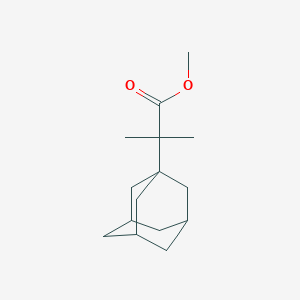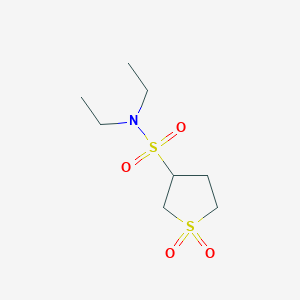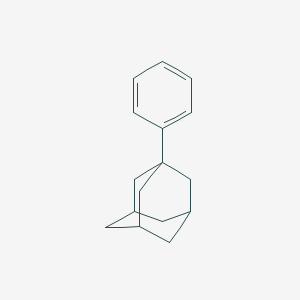![molecular formula C25H21NO6S B241840 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a synthetic compound that belongs to the class of furochromones.
Wirkmechanismus
The mechanism of action of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is not fully understood. However, some studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide have been studied in vitro and in vivo. Some of the reported effects include:
1. Inhibition of cancer cell growth: This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory effects: 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been reported to reduce inflammation in animal models of inflammatory diseases.
3. Antimicrobial effects: This compound has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide in lab experiments is its potential medicinal properties. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and microbial infections. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide. Some of the possible directions include:
1. Development of new derivatives: Researchers can synthesize new derivatives of this compound to improve its solubility, bioavailability, and efficacy.
2. Mechanistic studies: Further studies are needed to understand the exact mechanism of action of this compound in cancer cells, inflammation, and microbial infections.
3. In vivo studies: More in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans and determine its potential as a new drug for the treatment of various diseases.
In conclusion, 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential medicinal properties. This paper has provided an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential of this compound as a new drug for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves the reaction of 7-hydroxy-4-methylcoumarin with 1,3-diphenylpropane-1,3-dione in the presence of a base. The resulting product is then reacted with 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide to obtain the final compound. This synthesis method has been reported in several scientific articles, and it is considered reliable and efficient.
Wissenschaftliche Forschungsanwendungen
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been the subject of several scientific studies due to its potential medicinal properties. Some of the research applications include:
1. Anticancer activity: Several studies have reported that 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide exhibits significant anticancer activity against various cancer cell lines.
2. Anti-inflammatory activity: Some studies have reported that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases.
3. Antimicrobial activity: 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been reported to exhibit antimicrobial activity against various microorganisms.
Eigenschaften
Produktname |
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide |
|---|---|
Molekularformel |
C25H21NO6S |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C25H21NO6S/c1-14-18-10-20-21(16-6-4-3-5-7-16)12-31-23(20)15(2)24(18)32-25(28)19(14)11-22(27)26-17-8-9-33(29,30)13-17/h3-10,12,17H,11,13H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
ZURKVKIXJVAXNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=COC3=C2C)C4=CC=CC=C4)CC(=O)NC5CS(=O)(=O)C=C5 |
Kanonische SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC(=O)NC5CS(=O)(=O)C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)






![5-{[3-(dimethylamino)propyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241785.png)
![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)